(2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl tert-butylcarbamate (2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl tert-butylcarbamate
Brand Name: Vulcanchem
CAS No.: 1263280-57-4
VCID: VC0163158
InChI: InChI=1S/C19H32N2O3/c1-14(2)12-20-13-16(22)17(11-15-9-7-6-8-10-15)24-18(23)21-19(3,4)5/h6-10,14,16-17,20,22H,11-13H2,1-5H3,(H,21,23)/t16-,17+/m1/s1
SMILES: CC(C)CNCC(C(CC1=CC=CC=C1)OC(=O)NC(C)(C)C)O
Molecular Formula: C19H32N2O3
Molecular Weight: 336.476

(2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl tert-butylcarbamate

CAS No.: 1263280-57-4

Cat. No.: VC0163158

Molecular Formula: C19H32N2O3

Molecular Weight: 336.476

* For research use only. Not for human or veterinary use.

(2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl tert-butylcarbamate - 1263280-57-4

Specification

CAS No. 1263280-57-4
Molecular Formula C19H32N2O3
Molecular Weight 336.476
IUPAC Name [(2S,3R)-3-hydroxy-4-(2-methylpropylamino)-1-phenylbutan-2-yl] N-tert-butylcarbamate
Standard InChI InChI=1S/C19H32N2O3/c1-14(2)12-20-13-16(22)17(11-15-9-7-6-8-10-15)24-18(23)21-19(3,4)5/h6-10,14,16-17,20,22H,11-13H2,1-5H3,(H,21,23)/t16-,17+/m1/s1
Standard InChI Key SDSXPEQIXIHEEH-SJORKVTESA-N
SMILES CC(C)CNCC(C(CC1=CC=CC=C1)OC(=O)NC(C)(C)C)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator